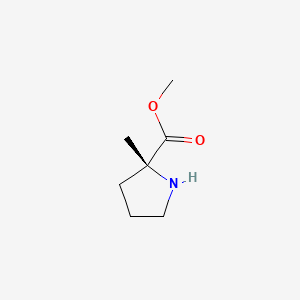

2-Methyl-D-proline methyl ester

Description

Contextual Significance of D-Proline Derivatives in Stereochemistry and Organic Synthesis

D-proline and its derivatives are cornerstones in the realm of stereochemistry and organic synthesis, primarily recognized for their exceptional ability to act as asymmetric organocatalysts. researchgate.netthieme-connect.com Unlike its natural enantiomer, L-proline, D-proline is an unnatural amino acid, and this "unnatural" configuration is precisely what makes it a powerful tool for controlling the stereochemical outcome of chemical transformations. researchgate.net The conformational rigidity of the pyrrolidine (B122466) ring in proline derivatives is a key feature that contributes to their catalytic efficacy. researchgate.netresearchgate.net

These compounds are instrumental in a wide array of asymmetric reactions, including aldol (B89426) reactions, Mannich reactions, and Michael additions. thieme-connect.comresearchgate.net By facilitating the formation of one enantiomer over the other, D-proline derivatives enable the synthesis of enantiopure compounds, which is of paramount importance in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific stereochemistry. researchgate.net The carboxylate group and the secondary amine within the proline structure are both crucial for its catalytic activity, allowing it to participate in various catalytic cycles. rsc.org The introduction of substituents on the proline ring can further modulate the catalyst's properties, leading to enhanced selectivity and reactivity in specific applications. nih.govnih.gov

Historical and Contemporary Perspectives on α-Methylated Amino Acid Esters

The strategic placement of a methyl group at the α-carbon of an amino acid, creating an α-methylated amino acid, has been a long-standing strategy in peptide chemistry and drug design. This modification offers several advantages, including increased resistance of peptides to enzymatic degradation by proteases. orgsyn.org The presence of the α-methyl group also introduces significant conformational constraints, reducing the flexibility of the peptide backbone and stabilizing specific secondary structures like β-turns. orgsyn.orgenamine.net

Historically, the synthesis of α-methylated amino acids presented considerable challenges. However, the development of new synthetic methodologies has made these valuable building blocks more accessible. orgsyn.orgnih.gov In contemporary research, α-methylated amino acid esters are widely utilized in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacokinetic properties. researchgate.net For instance, the simple α-methylation of a single residue in a tripeptide led to the development of trofinetide, a neuroprotective agent. enamine.net The ester functional group, typically a methyl or other simple alkyl ester, serves as a protecting group for the carboxylic acid, facilitating peptide coupling reactions. masterorganicchemistry.commdpi.com

Research Landscape of 2-Methyl-D-proline Methyl Ester and its Analogues

This compound sits (B43327) at the intersection of the two aforementioned areas of research, combining the features of a D-proline derivative and an α-methylated amino acid ester. This unique combination of structural motifs makes it a subject of interest for researchers exploring new frontiers in catalysis and medicinal chemistry.

The introduction of a methyl group at the 2-position of the proline ring significantly influences its conformational preferences and steric environment. nih.govnih.gov This substitution can impact the cis/trans isomerization of the amide bond when incorporated into a peptide chain and can also affect the puckering of the pyrrolidine ring. nih.gov These conformational effects are of great interest to chemical biologists and medicinal chemists for their potential to modulate the structure and function of peptides and proteins. nih.gov

Research into this compound and its analogues often focuses on their application as chiral building blocks in the synthesis of complex molecules and as catalysts in asymmetric reactions. The diastereoselective alkylation of proline esters, including those with substitutions at the 2-position, has been a subject of detailed study to understand the factors controlling the stereochemical outcome of these reactions. nih.gov The development of solid-phase synthetic methods has further expanded the accessibility and diversity of substituted proline derivatives for applications in drug discovery. mdpi.com While the body of research specifically on this compound is more niche compared to its parent compound, D-proline, it represents a fertile ground for the development of novel catalysts and therapeutic agents with tailored properties.

Data and Findings

The following tables present a summary of key information and research findings related to this compound and associated compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 109837-32-3 |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| Boiling Point | 176°C |

Source: chembk.comcymitquimica.com

Table 2: Applications of Proline Derivatives in Asymmetric Synthesis

| Reaction Type | Catalyst | Key Features |

|---|---|---|

| Aldol Reaction | L-Proline and D-Proline | High enantioselectivity, formation of chiral building blocks. researchgate.netrsc.org |

| Mannich Reaction | L-Proline and D-Proline | Synthesis of chiral β-aminocarbonyl compounds. thieme-connect.com |

| Michael Addition | L-Proline Derivatives | Can be catalyzed with additives to enhance reactivity. researchgate.net |

Table 3: Impact of α-Methylation on Peptide Properties

| Property | Effect of α-Methylation |

|---|---|

| Proteolytic Stability | Increased resistance to enzymatic cleavage. orgsyn.org |

| Conformational Flexibility | Reduced, leading to stabilization of specific secondary structures. enamine.net |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| D-Proline |

| L-Proline |

| Trofinetide |

| 2-Methylproline |

| D-Proline methyl ester hydrochloride |

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

methyl (2R)-2-methylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/C7H13NO2/c1-7(6(9)10-2)4-3-5-8-7/h8H,3-5H2,1-2H3/t7-/m1/s1 |

InChI Key |

CCNBDZFBJCGDIV-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@@]1(CCCN1)C(=O)OC |

Canonical SMILES |

CC1(CCCN1)C(=O)OC |

Origin of Product |

United States |

Stereochemical Control and Chirality in 2 Methyl D Proline Methyl Ester Systems

Enantioselective Catalysis Mediated by Proline and its Derivatives

Proline and its derivatives are renowned organocatalysts, capable of promoting a wide range of asymmetric transformations. The esterification of the carboxyl group and substitution at the alpha-carbon, as seen in 2-Methyl-D-proline methyl ester, modifies the catalyst's steric and electronic properties, enabling fine-tuning of its reactivity and selectivity.

Transition-metal-catalyzed asymmetric hydrogenation is a highly effective method for producing chiral molecules. nih.gov While specific studies detailing the use of this compound as a ligand in rhodium-catalyzed asymmetric hydrogenation are not extensively documented in the provided results, the principle relies on the formation of a chiral catalyst complex. In such a complex, the rhodium metal center is coordinated by a chiral ligand, like a proline derivative, which creates a chiral environment around the active site.

This chiral environment forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the product over the other. For instance, rhodium complexes with chiral phosphine (B1218219) ligands are widely used for the asymmetric hydrogenation of various unsaturated compounds. nih.govnih.gov The structural rigidity and steric bulk of a ligand like this compound would be expected to influence the enantioselectivity of the hydrogenation process, making it a candidate for the synthesis of specific chiral compounds. The development of rhodium-catalyzed asymmetric additions to quinoxalinium salts highlights the potential for creating chiral heterocyclic structures with high enantioselectivity. nih.gov

Proline-catalyzed asymmetric Michael additions are fundamental carbon-carbon bond-forming reactions in organocatalysis. mdpi.com The general mechanism involves the formation of an enamine intermediate from the reaction of a ketone with the secondary amine of proline. mdpi.comresearchgate.net This enamine then attacks a Michael acceptor, such as an α,β-unsaturated nitroalkene, in a stereocontrolled manner. mdpi.com

The use of α-substituted proline derivatives, such as 2-methylproline esters, has been explored to enhance or modify the catalytic activity. The α-methyl group can influence the conformational preferences of the proline ring, which in turn affects the stereochemical outcome of the reaction. csic.es Studies on substituted proline esters as organocatalysts in the Michael reaction of aldehydes and ketones with vinyl sulphones have shown that the structure of the ester and substituents on the pyrrolidine (B122466) ring can impact both the yield and the enantiomeric excess (ee) of the products, with observed ee's reaching up to 52%. researchgate.net While many studies focus on L-proline derivatives, the principles are directly applicable to their D-enantiomers, which would be expected to produce the opposite product enantiomer.

Table 1: Effect of Proline Ester Catalyst Structure on Michael Addition

| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|

| 28 (Isopropyl ester) | 93 | 42 | R |

| 29 (Cyclohexyl ester) | 92 | 41 | R |

| 30 (t-Butyl ester) | 97 | 52 | R |

Data synthesized from a study on substituted proline derivatives in the Michael reaction. researchgate.net

In molecules with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as crucial as controlling the absolute stereochemistry (enantioselectivity). Proline esters can be instrumental in achieving high diastereoselectivity in metal-catalyzed reactions. The fixed conformation of the proline ring and the steric hindrance from its substituents can effectively shield one face of a reacting intermediate, directing the approach of a reagent to the opposite face.

Chiral Recognition and Resolution of Proline Methyl Esters

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. This principle is the basis for the separation of enantiomers, a critical process in the production of enantiopure compounds for applications in pharmaceuticals and materials science.

The separation of enantiomers of α-methylproline derivatives can be achieved using chromatographic techniques with a chiral stationary phase (CSP) or by using a chiral selector in the mobile phase. Capillary zone electrophoresis (CZE) has been successfully employed for the enantioseparation of N-acetylated amino acid derivatives, including proline, using vancomycin (B549263) as a chiral selector. nih.gov This method relies on the differential formation of transient diastereomeric complexes between the chiral selector and the enantiomers of the analyte, leading to different electrophoretic mobilities and thus separation. nih.gov Parameters such as the concentration of the chiral selector, pH, and temperature are optimized to achieve baseline resolution of the enantiomers. nih.gov

Host-guest chemistry offers a sophisticated approach to chiral recognition, where a larger "host" molecule with a chiral cavity selectively binds one enantiomer of a smaller "guest" molecule, such as an amino acid ester. mdpi.com Macrocyclic hosts like crown ethers and cyclodextrins are often used for this purpose. nih.govrsc.org The recognition process is driven by non-covalent interactions, including hydrogen bonding, electrostatic interactions, and van der Waals forces. mdpi.com

The structure of the host is designed to be complementary in shape and functionality to the desired guest enantiomer. For example, binaphthyl-based crown ethers have demonstrated a high degree of discrimination between the enantiomers of α-amino acid esters. nih.gov The crystal structure of such a host-guest complex reveals that specific interactions, such as C-H···O and C-H···π interactions, are responsible for the selective binding and the orientation of the guest within the host's cavity. nih.gov Biomimetic metal-organic frameworks (MOFs) with DNA-like double helix structures have also been developed for the specific recognition of amino acid enantiomers, showcasing the adaptability of host-guest systems. rsc.org This recognition is based on a combination of size/shape matching and specific molecular interactions like π-π stacking and hydrogen bonding. rsc.orgacs.org

Absolute Configuration Assignment and Determination in this compound Derivatives

The precise three-dimensional arrangement of atoms, or stereochemistry, within a molecule is paramount in determining its biological activity and chemical reactivity. For derivatives of this compound, which are valued in asymmetric synthesis for their ability to control spatial arrangements, the unambiguous assignment of the absolute configuration at each chiral center is a critical analytical challenge. A variety of sophisticated analytical techniques are employed to elucidate the absolute stereochemistry of these molecules, with X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and chiral chromatography being the most definitive.

X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for the determination of absolute configuration. This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions and, consequently, the absolute stereochemistry of the molecule. For instance, the absolute configurations of two diastereoisomeric 1,5-disubstituted proline esters were unequivocally established through X-ray analysis. researchgate.net This method is not only crucial for final structure validation but also serves to corroborate data obtained from other spectroscopic methods like NMR. In one study, the X-ray structure of a tetrameric β-proline oligopeptide conformer was compared with its NMR-derived structure, showing a root-mean-square deviation (RMSD) of 0.86Å, highlighting the complementary nature of these techniques. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For chiral molecules like derivatives of this compound, specific NMR techniques can be used to deduce the absolute configuration.

Chiral Derivatizing Agents (CDAs): One common approach involves the use of chiral derivatizing agents (CDAs). These are enantiomerically pure compounds that react with the chiral molecule of interest to form diastereomers. Since diastereomers have different physical properties, their NMR spectra will exhibit distinct chemical shifts. By analyzing these differences, the absolute configuration of the original molecule can be determined. For example, phenylglycine methyl ester (PGME) has been successfully used as a CDA to determine the absolute configuration of various chiral carboxylic acids. nih.gov Similarly, α-fluorinated phenylacetic phenylselenoester has been employed as a CDA for chiral primary amines, where the absolute configuration is assigned based on experimental and calculated ¹⁹F NMR chemical shift differences. frontiersin.org

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for resolving complex spectra and establishing connectivity between atoms. These techniques, combined with Nuclear Overhauser Effect (NOE) data from ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments, can provide distance constraints between protons, which helps in defining the molecule's conformation and relative stereochemistry. acs.org For instance, in the study of β-proline oligopeptides, NMR-derived distance constraints were essential for determining the solution structure of the major conformations. nih.gov

Chiral Chromatography

Chiral chromatography is a highly effective method for separating enantiomers, which is a crucial step in both the synthesis and analysis of stereochemically pure compounds. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods have been developed for the separation of proline derivatives. For example, a Chiralpak AD-H column has been used to separate the enantiomers of various proline derivatives, including those with a methyl group at the 2-position. researchgate.net The separation is influenced by the mobile phase composition and column temperature, with hydrogen bonding interactions playing a dominant role in chiral recognition for certain derivatives. researchgate.net

Gas Chromatography (GC): Chiral GC is another valuable technique, often employed after achiral derivatization of the analyte to improve its volatility and chromatographic properties. For proline, a two-step derivatization involving methylation followed by acetylation allows for successful enantiomeric separation on a CHIRALDEX G-TA column. sigmaaldrich.com This process does not cause racemization and allows for the determination of enantiomeric purity. sigmaaldrich.com

Supercritical Fluid Chromatography (SFC): SFC is a more recent technique that can offer advantages over HPLC, such as shorter run times and better resolution for certain compounds. It has been successfully applied to the chiral separation of proline derivatives like Boc-2-methylproline. researchgate.net

The combination of these methods provides a robust framework for the definitive assignment of the absolute configuration of this compound and its derivatives, which is fundamental to understanding their structure-activity relationships and ensuring their efficacy in stereoselective applications.

Data Tables

Table 1: Methods for Absolute Configuration Determination

| Analytical Method | Principle | Application in Proline Derivatives | Key Findings |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms. | Unambiguous determination of the absolute configuration of proline ester diastereomers. researchgate.net | Provides definitive proof of stereochemistry and validates data from other methods like NMR. nih.gov |

| NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) | Formation of diastereomers with distinct NMR spectra upon reaction with a chiral agent. | Use of Phenylglycine methyl ester (PGME) and other CDAs to assign the absolute configuration of chiral centers. nih.govfrontiersin.org | Differences in chemical shifts between the resulting diastereomers allow for the assignment of absolute configuration. |

| 2D NMR Spectroscopy (COSY, HSQC, ROESY) | Correlation of nuclear spins to determine connectivity and spatial proximity of atoms. | Elucidation of the solution-state conformation and relative stereochemistry of proline oligopeptides. nih.govacs.org | Provides distance constraints that are crucial for building 3D molecular models in solution. nih.gov |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Separation of enantiomers of various proline derivatives using columns like Chiralpak AD-H. researchgate.net | Enables the determination of enantiomeric purity and isolation of pure enantiomers. |

| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase, often after derivatization. | Enantioresolution of proline after methylation and acetylation. sigmaaldrich.com | Achiral derivatization can improve peak shape and volatility without causing racemization. sigmaaldrich.com |

| Chiral Supercritical Fluid Chromatography (SFC) | Separation of enantiomers using a supercritical fluid as the mobile phase. | Improved resolution and shorter analysis times for the separation of Boc-2-methylproline compared to HPLC. researchgate.net | Offers an efficient alternative to traditional liquid chromatography for chiral separations. |

Conformational Analysis and Intramolecular Interactions of 2 Methyl D Proline Methyl Ester

Spectroscopic Probes of Conformational Preferences

Spectroscopic techniques are powerful tools for elucidating the three-dimensional structure and dynamic behavior of molecules in solution. For 2-Methyl-D-proline methyl ester, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide critical insights into its conformational dynamics, the presence of intramolecular hydrogen bonds, and the populations of various rotamers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

NMR spectroscopy is particularly sensitive to the local electronic environment and spatial arrangement of atoms. In proline derivatives, NMR is instrumental in determining the cis/trans isomerism of the amide bond (or equivalent in secondary amines) and the puckering of the five-membered pyrrolidine (B122466) ring.

For Cα-methylated proline derivatives like this compound, the introduction of the methyl group at the Cα position significantly influences conformational preferences. Studies on the N-acetylated amide of Cα-methyl proline show a strong preference for the trans conformation of the prolyl amide bond. researchgate.net The steric clash between the Cα-methyl group and the Cα atom of a preceding residue (in a peptide context) disfavors the cis conformation. researchgate.net While this compound lacks a preceding peptide bond, the steric hindrance from the Cα-methyl group is a dominant factor that restricts its conformational freedom compared to the unsubstituted proline methyl ester. researchgate.netresearchgate.net

The ¹H and ¹³C NMR spectra of such compounds are characterized by distinct chemical shifts that reflect the predominant conformation. For instance, the presence of a single major set of signals often indicates a strong preference for one conformer. In peptides containing Cα-methyl proline, solution analysis by ¹H and ¹³C NMR spectroscopy has shown that this residue overwhelmingly favors the compact, helical (cis', ψ ≈ -30°) region of the conformational space, in stark contrast to unsubstituted proline's preferences. researchgate.net The analysis of coupling constants, particularly ³JHH values within the proline ring, can further help in determining the ring's pucker (endo vs. exo).

Infrared (IR) Spectroscopy for Intramolecular Hydrogen Bonding and Rotamer Analysis

IR spectroscopy is an effective method for identifying functional groups and probing hydrogen bonding interactions. In this compound, the key vibrational modes are the N-H stretch of the secondary amine and the C=O stretch of the methyl ester. The frequencies of these bands are sensitive to the molecular environment and, particularly, to the formation of intramolecular hydrogen bonds.

Studies on the parent compound, proline methyl ester, have confirmed the presence of a stable conformer featuring an intramolecular hydrogen bond between the imino hydrogen (N-H) and the carbonyl oxygen (C=O). rsc.org This interaction leads to a noticeable red-shift (lowering of frequency) of the involved N-H and C=O stretching bands in the IR spectrum compared to a non-hydrogen-bonded state. For this compound, a similar N-H···O=C intramolecular hydrogen bond is expected to be a key stabilizing feature. The typical IR spectrum would show an ester C=O stretch around 1740 cm⁻¹. The position and shape of the N-H stretching band, typically found in the 3300-3500 cm⁻¹ region, can indicate the presence and strength of such hydrogen bonding. researchgate.netchemrxiv.org The presence of multiple bands in these regions could also suggest an equilibrium between different rotamers (e.g., those with and without the hydrogen bond) in solution. rsc.org

Theoretical and Computational Studies on Conformational Landscapes

To complement experimental data, theoretical and computational methods provide a detailed map of the potential energy surface, revealing the relative stabilities of different conformers and the energy barriers between them.

Quantum Chemical Calculations of Stable Conformers

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to model the geometric and electronic structure of molecules. These calculations can predict the stable conformations and their relative energies. For analogues of this compound, such as the N-acetyl-N'-methylamide derivative of L-α-methylproline, DFT calculations (B3LYP/6-31+G(d,p) level) have been performed to explore the conformational landscape. nih.govacs.org

| Conformer Type (Amide Bonds) | Ring Pucker | Relative Energy (kcal/mol) in Vacuum | Relative Energy (kcal/mol) in Water |

|---|---|---|---|

| trans-trans | Down | 0.00 | 0.00 |

| trans-trans | Up | 0.98 | 0.89 |

| cis-trans | Down | 3.50 | 3.41 |

| trans-cis | Down | 4.50 | 3.62 |

| cis-cis | Down | 7.73 | 7.01 |

Note: Data is derived from studies on N-acetyl-L-α-methylproline-N'-methylamide and serves as a model for the expected conformational behavior of this compound. nih.gov The "cis/trans" notation refers to the conformation of the two amide bonds in the model compound.

Molecular Dynamics Simulations for Conformational Fluxionality

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior and conformational flexibility of molecules. By simulating the atomic motions over time, MD can reveal the transitions between different stable conformations and the dynamics of the proline ring. nih.gov

For proline-containing peptides, MD simulations have been used to investigate the structural consequences of mutations and the stability of different conformations. nih.gov In the context of this compound, MD simulations could be employed to explore the dynamics of the ring puckering and the stability of the intramolecular hydrogen bond in different solvent environments. Such simulations would likely show that the Cα-methyl group restricts the accessible conformational space, particularly the ϕ torsion angle, to a greater extent than in unsubstituted proline. nih.gov The simulations would also quantify the fluxionality between the "up" and "down" puckered states of the pyrrolidine ring, providing a dynamic picture that complements the static view from quantum chemical calculations.

Influence of Substituents and Solvent Environment on Proline Ring Conformation

The conformational equilibrium of proline and its derivatives is sensitive to both the nature of substituents on the ring and the polarity of the solvent.

The primary substituent in this compound is the methyl group at the Cα (or 2-) position. This substitution has a profound steric effect, as discussed previously. It restricts the main chain torsion angle ϕ and favors a trans amide bond geometry, thereby significantly shaping the conformational landscape. researchgate.netnih.govnih.gov This steric imposition is a key determinant of the molecule's structure, often overriding more subtle electronic effects.

The solvent environment also plays a crucial role. The stability of conformers can change dramatically with solvent polarity. For instance, conformers with a larger dipole moment are generally stabilized in polar solvents. Intramolecular hydrogen bonds, like the N-H···O=C bond expected in this compound, may be more prevalent in non-polar solvents where there is no competition from solvent molecules for hydrogen bonding. In polar, hydrogen-bonding solvents like water or DMSO, the intramolecular bond may be disrupted in favor of intermolecular hydrogen bonds with the solvent. rsc.orgamolf.nl Computational studies using self-consistent reaction field (SCRF) models, which simulate solvent effects, have shown that while the trans isomer of Cα-methyl proline derivatives is dominant in water, the cis isomer can become more favored in less polar solvents like chloroform. researchgate.net This highlights the delicate balance between intramolecular forces and interactions with the surrounding medium in defining the conformational state of this compound.

Applications of 2 Methyl D Proline Methyl Ester in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Complex Molecule Synthesis

2-Methyl-D-proline methyl ester serves as a crucial chiral building block, providing a rigid pyrrolidine (B122466) scaffold with a defined stereocenter. This feature is instrumental in the construction of complex molecular architectures with high stereochemical control. The methyl group at the α-position introduces significant steric hindrance, which can influence the conformation of the pyrrolidine ring and subsequent reactivity.

A key synthetic route to access the core structure of 2-methylproline involves the methylation of a proline derivative. For instance, N-(benzyloxycarbonyl)-proline methyl ester can be α-methylated by treatment with sodium bis(hexamethyl)disilazane and methyl iodide google.com. Subsequent alkaline hydrolysis yields N-(benzyloxycarbonyl)-2-methylproline, which can then be esterified to the methyl ester. The synthesis of (S)-2-methylproline, the enantiomer of the D-form, has been achieved through a general method for preparing α-branched amino acids, highlighting the accessibility of this chiral building block orgsyn.org.

The incorporation of such α-methyl-α-amino acids into peptide chains is a well-established strategy for introducing conformational constraints. The presence of the α-methyl group restricts the rotation around the N-Cα and Cα-C bonds, leading to more defined secondary structures. This has implications for the design of bioactive peptides and peptidomimetics where a specific conformation is required for activity.

Table 1: Synthesis of 2-Methylproline Derivatives

| Starting Material | Reagents | Product | Reference |

| N-(benzyloxycarbonyl)-proline methyl ester | 1. Sodium bis(hexamethyl)disilazane, Methyl iodide 2. Alkaline hydrolysis | N-(benzyloxycarbonyl)-2-methylproline | google.com |

| (S)-Proline | Pivalaldehyde, Trifluoroacetic acid, LDA, Methyl iodide, HCl | (S)-2-Methylproline | orgsyn.org |

Intermediacy in Natural Product Total Synthesis

The structural motif of 2-methylproline is found in various natural products, and its synthetic equivalent, this compound, is a key intermediate in their total synthesis.

The pyrrolidine ring is a common structural feature in a wide array of alkaloids. The stereoselective synthesis of quaternary proline analogues, such as 2-methylproline derivatives, is crucial for accessing these complex natural products. One notable method involves the highly diastereoselective alkylation of a Schiff base derived from alanine (B10760859) and an enantiomerically pure hydroxypinanone. Treatment with 1-chloro-3-iodopropane, followed by hydrolysis and cyclization, affords (S)-α-methylproline methyl ester with high enantiomeric excess nih.gov. This methodology provides a direct route to incorporating the 2-methylproline scaffold into molecules destined to become complex alkaloids.

The synthesis of pyrrolizidine (B1209537) alkaloids, a class of natural products with a bicyclic structure containing a pyrrolidine ring, often relies on precursors derived from proline. While direct use of this compound in all syntheses is not documented, the strategies employed for constructing the pyrrolizidine core are often adaptable to substituted prolines researchgate.net. These strategies frequently involve cyclization reactions of proline derivatives to form the characteristic bicyclic system.

Cyclopropane-containing amino acids are of significant interest due to their ability to impart unique conformational constraints on peptides and other bioactive molecules. This compound can serve as a precursor to cyclopropane-fused proline analogues. The synthesis of such structures often involves the cyclopropanation of a pyrrolidine derivative.

One approach to creating these fused systems is through a Michael Initiated Ring Closure (MIRC) reaction rsc.org. This involves the addition of a nucleophile to an activated alkene followed by an intramolecular cyclization to form the cyclopropane (B1198618) ring. Proline derivatives can be elaborated into suitable precursors for such reactions. Furthermore, the synthesis of cyclopropane-modified proline analogues has been achieved starting from related compounds like (2S,4R)-4-hydroxyproline, utilizing a modified Simmons-Smith reaction as the key cyclopropanation step researchgate.net. These synthetic strategies demonstrate the potential to convert proline-based starting materials into more complex, rigid structures containing a cyclopropane ring. The synthesis of fluorocyclopropane-containing proline analogues has also been reported, highlighting the diverse modifications possible nih.govacs.org.

Table 2: Synthesis of Proline-Based Scaffolds

| Target Scaffold | Key Reaction | Starting Material/Precursor | Reference |

| (S)-α-Methylproline methyl ester | Diastereoselective alkylation of Schiff base | Alanine derivative, 1-chloro-3-iodopropane | nih.gov |

| Cyclopropane-modified proline | Modified Simmons-Smith reaction | (2S,4R)-4-Hydroxyproline | researchgate.net |

| Fluorocyclopropane-fused proline | Carbene transfer reaction | Proline derivative | nih.govacs.org |

Design and Synthesis of Peptidomimetics and Constrained Peptides

The incorporation of 2-methyl-D-proline into peptides is a powerful strategy for creating peptidomimetics and conformationally constrained peptides. The α-methyl group restricts the conformational freedom of the peptide backbone, which can lead to enhanced biological activity, increased metabolic stability, and improved receptor selectivity.

The synthesis of peptides containing proline analogues often follows standard solid-phase or solution-phase peptide synthesis protocols. The use of pseudo-proline dipeptides, which are oxazolidine (B1195125) derivatives of serine or threonine, is another approach to introduce conformational constraints and can be considered analogous to the effect of α-methylation nih.gov. These pseudo-prolines enforce a specific peptide bond geometry.

Stapled peptides, where a covalent linkage is introduced between two amino acid side chains to create a cyclic structure, represent another class of constrained peptides. While not a direct application of this compound itself, the principles of conformational restriction are similar. The synthesis of stapled polyproline peptides has been explored to stabilize specific helical conformations kent.ac.uk. The introduction of the rigid 2-methylproline unit can achieve a similar stabilizing effect on local peptide structure without the need for an external linker.

Ligand Design for Asymmetric Catalysis

Chiral ligands are essential for enantioselective transition metal-catalyzed reactions. Proline and its derivatives have been extensively used as chiral catalysts and ligands due to their rigid structure and the presence of both a secondary amine and a carboxylic acid functional group. This compound, with its defined stereochemistry and steric bulk, is a promising candidate for the development of novel chiral ligands.

While the direct use of this compound as a ligand is not extensively documented in the provided search results, the utility of related proline esters in asymmetric catalysis is well-established. For example, densely substituted L-proline esters have been shown to be effective organocatalysts for asymmetric Michael additions nih.gov. The ester group can be modified to tune the electronic and steric properties of the catalyst. (S)-Proline benzyl (B1604629) ester has been used as a chiral auxiliary in Lewis acid-catalyzed asymmetric Diels-Alder reactions acs.org. These examples demonstrate the potential of proline esters in asymmetric synthesis, suggesting that this compound could be similarly employed to create a unique steric and electronic environment around a metal center, thereby influencing the stereochemical outcome of a reaction.

Bio-inspired Reduction Reactions using L-Amino Acid Esters

Bio-inspired reduction reactions often mimic the action of natural reducing cofactors like NADH. L-Amino acid esters have emerged as effective biomimetic reducing agents for the reduction of unsaturated carbon-carbon double bonds rsc.orgresearchgate.net. These reactions are attractive due to their mild conditions and the use of readily available and environmentally benign reagents.

An efficient protocol has been developed for the reduction of various unsaturated compounds, including methyleneindolinones and tetrasubstituted olefins, using an L-amino acid ester as the reducing agent rsc.org. The reaction proceeds in excellent yields and demonstrates good functional group tolerance. Although the specific use of this compound in this context was not found, its structural similarity to other amino acid esters suggests its potential applicability in such biomimetic reductions. The steric and electronic properties of the 2-methylproline scaffold could offer unique reactivity or selectivity in these transformations.

Advanced Spectroscopic and Analytical Characterization of 2 Methyl D Proline Methyl Ester and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 2-Methyl-D-proline methyl ester. It provides invaluable information regarding the molecular framework, connectivity of atoms, and stereochemical arrangement.

¹H and ¹³C NMR for Structural Elucidation and Purity Assessment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for the initial structural verification and purity evaluation of this compound.

In the ¹H NMR spectrum, the presence of a singlet peak for the methyl ester group (OCH₃) is a key indicator of successful esterification. For instance, in trans-4-hydroxy-L-proline methyl ester, this peak appears around 3.56-3.75 ppm. researchgate.net The protons of the pyrrolidine (B122466) ring and the C2-methyl group exhibit characteristic chemical shifts and coupling patterns that are sensitive to their chemical environment and stereochemistry. For example, in a derivative, the C2-methyl protons may appear as a doublet. rsc.org The integration of these signals allows for the quantification of protons, further confirming the structure.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. Key signals include those for the carbonyl carbon of the ester, the quaternary carbon at the 2-position, the methyl ester carbon, the C2-methyl carbon, and the carbons of the pyrrolidine ring. orgsyn.org For 2-methylproline, the ¹³C NMR spectrum in D₂O shows signals at approximately 23.99, 25.85, 38.27, 48.06, 73.21, and 179.87 ppm. orgsyn.org

NMR spectroscopy is also a powerful tool for assessing the purity of this compound. The absence of signals corresponding to the starting materials, such as the carboxylic acid proton of 2-Methyl-D-proline, or other impurities confirms the high purity of the sample. High-performance liquid chromatography (HPLC) is often used in conjunction with NMR to quantify purity, with standards often exceeding 99%.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Proline Derivatives

| Nucleus | Functional Group | Approximate Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Ester Methyl (OCH₃) | 3.6–3.7 | |

| ¹H | Pyrrolidine Ring Protons | 1.75–3.45 | orgsyn.org |

| ¹H | C2-Methyl (CH₃) | 1.52 | orgsyn.org |

| ¹³C | Carbonyl (C=O) | ~179 | orgsyn.org |

| ¹³C | C2 (Quaternary) | ~73 | orgsyn.org |

| ¹³C | Pyrrolidine Ring Carbons | 25–48 | orgsyn.org |

Advanced 2D NMR Techniques (e.g., HMQC, COSY, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to determine the stereochemistry of the molecule, advanced two-dimensional (2D) NMR techniques are employed.

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) experiments are used to correlate directly bonded proton and carbon atoms. This helps in assigning the signals of the pyrrolidine ring protons to their corresponding carbons.

Correlation Spectroscopy (COSY) reveals the connectivity between vicinal protons (protons on adjacent carbons). For example, COSY spectra can establish the coupling network within the pyrrolidine ring, confirming the sequence of methylene (B1212753) groups. chemicalbook.com

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for determining the stereochemistry. These experiments detect through-space interactions between protons that are close to each other, irrespective of whether they are directly bonded. For instance, a NOESY or ROESY correlation between the C2-methyl group protons and specific protons on the pyrrolidine ring can confirm the R or S configuration at the C2 stereocenter. acs.org

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and deduce structural information about this compound through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like amino acid derivatives. In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. nih.govaacrjournals.org

For this compound, with a molecular formula of C₇H₁₃NO₂, the expected monoisotopic mass is approximately 143.09 g/mol . ESI-MS analysis would show a prominent peak at an m/z (mass-to-charge ratio) value corresponding to [M+H]⁺ (around 144.10) or [M+Na]⁺ (around 166.09), thus confirming the molecular weight of the compound.

Fragmentation Pattern Analysis for Structural Features

Tandem mass spectrometry (MS/MS) is used to obtain structural information by inducing fragmentation of the molecular ion. The resulting fragmentation pattern is characteristic of the molecule's structure. chemguide.co.uk When the molecular ion of an ester is subjected to fragmentation, common losses include the alkoxy group (•OCH₃) or the entire ester group (COOCH₃). miamioh.edu

In the case of this compound, characteristic fragmentation pathways in the mass spectrum would involve the loss of the methyl ester group, leading to a fragment ion corresponding to the 2-methylpyrrolidinium cation. Further fragmentation of the pyrrolidine ring can also occur. The fragmentation of proline-containing peptides is known to be influenced by the proline residue, often leading to specific cleavage patterns. nih.govacs.org The analysis of these fragmentation patterns provides strong evidence for the presence of the methyl ester and the 2-methylpyrrolidine (B1204830) core structure.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) spectroscopy, provides valuable information about the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

A key diagnostic peak in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, which typically appears around 1740 cm⁻¹. The absence of a broad hydroxyl (-OH) stretching band, which would be present in the parent carboxylic acid, further confirms the successful esterification. Other characteristic bands include C-H stretching vibrations of the alkyl groups and C-N stretching vibrations of the amine. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies, which can then be compared with the experimental spectrum to aid in the assignment of the observed bands. masjaps.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Methyl-D-proline |

| trans-4-hydroxy-L-proline methyl ester |

| 2-methylproline |

| DIPPValPheOMe |

| DIPPLeuPheOMe |

| DIPPIlePheOMe |

| DIPPAlaPheOMe |

| DIPPPhePheOMe |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. In the case of this compound, FT-IR analysis is crucial for confirming the presence of key structural features. The most prominent absorption band is the ester carbonyl (C=O) stretch, which typically appears around 1740 cm⁻¹. This strong absorption validates the successful esterification of the parent amino acid, 2-Methyl-D-proline.

Furthermore, the absence of a broad O-H stretching band, which would be expected from the carboxylic acid group of the starting material, provides additional evidence of complete ester formation. The FT-IR spectrum also displays characteristic C-H stretching and bending vibrations from the methyl and methylene groups within the pyrrolidine ring and the methyl ester. sid.ir For instance, the CH₂ deformation bands in proline and its derivatives are reported at specific wavenumbers, allowing for detailed structural assignment. sid.ir

Comparative analysis of the FT-IR spectra of the starting material (2-Methyl-D-proline), the product (this compound), and related proline derivatives allows for a comprehensive understanding of the chemical transformation and the purity of the final compound. researchgate.netresearchgate.net For example, a study on trans-4-hydroxy-L-proline methyl ester showed distinct changes in the FT-IR spectrum upon the release of the ammonium (B1175870) salt structure, highlighting the sensitivity of this technique to subtle structural modifications. researchgate.net

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester Carbonyl | C=O Stretch | ~1740 |

| C-H (Alkyl) | Stretch | 2850-2960 |

| C-N (Amine) | Stretch | 1000-1250 |

| C-O (Ester) | Stretch | 1100-1300 |

Note: The exact positions of the absorption bands can be influenced by the molecular environment and the physical state of the sample.

Chiroptical Methods

Chiroptical methods are essential for characterizing chiral molecules like this compound, providing information on their enantiomeric purity and three-dimensional structure.

Optical rotation is a fundamental technique for assessing the enantiomeric purity of a chiral compound. thieme-connect.de The specific rotation, [α]D, is a characteristic physical property of a chiral molecule and is measured using a polarimeter. For this compound, a positive specific rotation value is expected for the D-configuration. The magnitude of the measured specific rotation is directly proportional to the enantiomeric excess (ee) of the sample. masterorganicchemistry.comyoutube.com

The enantiomeric purity can be calculated using the following formula:

Optical Purity (% ee) = ([α]observed / [α]pure enantiomer) x 100 masterorganicchemistry.comlibretexts.org

A literature value for the specific rotation of D-proline methyl ester hydrochloride is [α]/D +33.0 ± 2.0° (c = 1 in H₂O). sigmaaldrich.com While this value is for the hydrochloride salt and not the free ester, it provides a useful reference. The enantiomeric excess of a sample of this compound can be determined by comparing its measured optical rotation to the value of the enantiomerically pure compound. masterorganicchemistry.com It is important to note that the specific rotation can be influenced by factors such as solvent, concentration, and temperature, which must be carefully controlled for accurate measurements. thieme-connect.de

For proline derivatives, CD spectroscopy can provide valuable insights into the puckering of the pyrrolidine ring (endo/exo) and the cis/trans isomerization of the amide bond in peptide chains. nih.govnih.gov The CD spectrum of peptides containing proline is characterized by a strong negative band around 195 nm and a weaker positive band around 220 nm, which is indicative of a poly(Pro)II (PPII) helical conformation. acs.org

Substitutions on the proline ring, such as the methyl group in this compound, can significantly influence the conformational preferences of the molecule. nih.govnih.gov Studies on substituted proline oligomers have shown that changes in the CD spectrum can be observed with increasing chain length, indicating the adoption of a defined secondary structure. researchgate.net By analyzing the CD spectrum of this compound and its derivatives, researchers can gain a deeper understanding of how the methyl group affects the conformational landscape of the proline ring and its influence on the structure of peptides.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the purity and determining the enantiomeric excess of this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. researchgate.netimpactfactor.org Chiral HPLC, employing a chiral stationary phase (CSP), is particularly effective for separating enantiomers. researchgate.net For proline derivatives, polysaccharide-based chiral stationary phases, such as Chiralpak® columns, have demonstrated good resolution of enantiomers. researchgate.net The mobile phase composition, typically a mixture of hexane (B92381) and isopropanol, can be optimized to achieve baseline separation of the D- and L-enantiomers. The enantiomeric excess can be accurately quantified by integrating the peak areas of the two enantiomers in the chromatogram.

Gas Chromatography (GC) is another powerful technique for the analysis of volatile proline derivatives. researchgate.netnih.gov Chiral GC columns can be used for the direct separation of enantiomers. tandfonline.comsigmaaldrich.com In some cases, derivatization of the analyte is necessary to improve its volatility and chromatographic behavior. tandfonline.com Enantioselective GC methods have been shown to be highly efficient and sensitive for the quantitative determination of the enantiomeric purity of proline derivatives. researchgate.netnih.gov

Both HPLC and GC methods need to be validated to ensure their accuracy, precision, linearity, and sensitivity for the intended application. researchgate.net These chromatographic techniques provide reliable and quantitative data on the purity and enantiomeric excess of this compound, which is essential for its use in research and development.

Challenges and Future Research Directions

Development of More Efficient and Sustainable Stereoselective Syntheses of 2-Methyl-D-proline Methyl Ester

The synthesis of α,α-disubstituted α-amino acids like this compound presents significant challenges due to the steric hindrance around the quaternary carbon center. nih.govresearchgate.net While methods exist, the development of more efficient, sustainable, and scalable stereoselective syntheses is a critical area of ongoing research.

Current synthetic strategies often involve multi-step procedures, which can be time-consuming and generate considerable waste. orgsyn.org Future research should focus on developing novel catalytic systems that can achieve high yields and enantioselectivities in a more atom-economical manner. Key areas for exploration include:

Synergistic Enantioselective Catalysis: Combining multiple catalytic cycles, such as dual catalysis with copper and iridium, has shown promise in the stereodivergent synthesis of α,α-disubstituted α-amino acids. acs.org This approach allows for the preparation of all four stereoisomers from the same starting materials by pairing different chiral catalysts. acs.org Further development of such systems could provide more direct and versatile routes to this compound.

Visible-Light-Mediated Photocatalysis: This emerging field offers a green and efficient alternative to traditional synthetic methods. researchgate.net Exploring photocatalytic pathways for the asymmetric synthesis of this compound could lead to milder reaction conditions and reduced environmental impact.

Metal-Free Methodologies: The use of organocatalysts, such as proline and its derivatives, has gained significant traction in asymmetric synthesis. psu.eduwikipedia.org Developing more effective organocatalysts specifically tailored for the synthesis of sterically hindered amino esters would be a major advancement. psu.edu

Mechanochemical Approaches: Ball milling and other mechanochemical techniques offer a solvent-free or low-solvent approach to synthesis, which is inherently more sustainable. beilstein-journals.org Investigating the feasibility of mechanochemical methods for the key bond-forming steps in the synthesis of this compound could lead to more environmentally friendly production processes. beilstein-journals.org

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Synergistic Catalysis | High stereoselectivity, access to all stereoisomers. acs.org | Catalyst compatibility, optimization of reaction conditions. |

| Photocatalysis | Mild reaction conditions, use of renewable energy. researchgate.net | Substrate scope, quantum efficiency. |

| Organocatalysis | Metal-free, lower toxicity. psu.eduwikipedia.org | Catalyst loading, reaction times. |

| Mechanochemistry | Reduced solvent waste, potential for novel reactivity. beilstein-journals.org | Scalability, monitoring reaction progress. |

Exploration of Novel Catalytic Applications Beyond Current Paradigms

This compound and its parent amino acid, 2-methyl-D-proline, have been utilized as chiral catalysts and ligands in various asymmetric transformations. organic-chemistry.org However, their full catalytic potential remains largely untapped. Future research should aim to expand their application in novel catalytic reactions.

The rigid, sterically demanding structure of the 2-methylproline scaffold can impart unique selectivity in catalysis. Research efforts could be directed towards:

Design of Novel Organocatalysts: Modifying the structure of this compound to create new classes of organocatalysts could open up new reaction pathways. For example, incorporating additional functional groups could enhance catalytic activity or enable new types of transformations.

Development of Polyproline-Based Catalysts: Polyproline helices can serve as scaffolds for creating artificial enzymes. acs.org Incorporating this compound into peptide sequences could lead to catalysts with enhanced stability and novel substrate specificities for reactions like ester hydrolysis. acs.org

Application in Multi-Component Reactions: Proline and its derivatives have proven effective as organocatalysts in multi-component reactions, which are highly efficient for building molecular complexity. researchgate.net Investigating the use of this compound in such reactions could lead to the rapid synthesis of complex, chiral molecules.

Advanced Understanding of Conformational Dynamics in Complex Biological Environments

The conformational rigidity of the proline ring is a key determinant of peptide and protein structure. nih.gov The introduction of a methyl group at the α-position, as in 2-Methyl-D-proline, further constrains the backbone and side-chain dihedral angles. nih.govresearchgate.net A deeper understanding of how this specific substitution influences conformational dynamics in complex biological environments is crucial for its application in medicinal chemistry and protein engineering.

Future research in this area should focus on:

High-Resolution Structural Studies: Employing advanced techniques like high-field NMR spectroscopy and X-ray crystallography to determine the precise conformational preferences of peptides containing this compound. nih.govembopress.org This will provide detailed insights into how the methyl group affects local and global peptide structure.

Computational Modeling: Using molecular dynamics simulations and quantum mechanics calculations to model the conformational landscape of peptides incorporating this amino acid analog. acs.org These computational approaches can complement experimental data and provide a dynamic picture of conformational equilibria. acs.org

Analysis in Biologically Relevant Systems: Studying the conformation of 2-Methyl-D-proline-containing peptides in the presence of biological macromolecules, such as enzymes or receptors, to understand how the environment influences their structure and function.

| Technique | Information Gained |

| NMR Spectroscopy | Cis/trans isomerization, ring pucker, dihedral angles. nih.gov |

| X-ray Crystallography | Solid-state conformation, bond lengths and angles. nih.gov |

| Molecular Dynamics | Conformational flexibility, solvent effects. acs.org |

Deeper Elucidation of Mechanistic Biochemical Roles through Integrated Approaches

While 2-Methyl-D-proline and its derivatives have been used to probe biological systems, a comprehensive understanding of their mechanistic biochemical roles is still developing. orgsyn.org An integrated approach, combining chemical biology, biochemistry, and molecular biology, is necessary to fully elucidate their effects on cellular processes.

Key research directions include:

Probing Enzyme-Substrate Interactions: Using 2-Methyl-D-proline-containing peptides as probes to study the active sites of enzymes, particularly those involved in proline metabolism and signaling. merckmillipore.com The steric bulk of the methyl group can provide insights into the spatial constraints of enzyme active sites.

Metabolic Labeling and Tracing: Developing isotopically labeled versions of 2-Methyl-D-proline to trace its metabolic fate within cells. This can help identify the enzymes that recognize and process this analog and reveal its potential impact on metabolic pathways. nih.govresearchgate.net

Chemical Proteomics: Utilizing 2-Methyl-D-proline-based chemical probes to identify its protein binding partners within a cellular context. This can uncover novel biological targets and pathways modulated by this proline analog.

By pursuing these research directions, the scientific community can unlock the full potential of this compound as a powerful tool for chemical synthesis, catalysis, and the exploration of complex biological systems.

Q & A

Q. What are the established synthetic routes for 2-Methyl-D-proline methyl ester, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : The synthesis typically involves esterification of 2-Methyl-D-proline using methanol under acidic or catalytic conditions. Key parameters include:

- Catalyst selection : Acidic catalysts (e.g., HCl, H₂SO₄) or enzyme-mediated approaches for stereochemical control.

- Solvent and temperature : Polar aprotic solvents (e.g., THF) at reflux temperatures (~60–80°C) to enhance reaction kinetics.

- Purification : Column chromatography or recrystallization to isolate the ester, with purity confirmed via HPLC (>95%) .

Optimization can adopt the Taguchi method to systematically evaluate factors like molar ratios and catalyst concentration, as demonstrated in methyl ester synthesis studies .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be standardized?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm esterification via the presence of a methyl ester peak (~3.6–3.7 ppm for OCH₃) and absence of carboxylic acid signals. Stereochemical integrity is verified by coupling constants in the proline ring .

- IR spectroscopy : Validate ester C=O stretch (~1740 cm⁻¹) and absence of -OH from the parent acid.

- Mass spectrometry : Molecular ion peak at m/z 143.18 (M⁺) aligns with the molecular formula C₇H₁₃NO₂ .

Reporting should adhere to journal guidelines (e.g., Beilstein Journal standards) to ensure reproducibility .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be rigorously assessed and optimized during synthesis?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases to resolve enantiomers. Retention time differences >1.5 min indicate high enantiomeric excess (ee >99%) .

- Optical rotation : Compare measured [α]D values with literature data (e.g., +15° to +20° for D-configuration).

- Stereochemical control : Employ chiral auxiliaries or asymmetric hydrogenation catalysts (e.g., Rh-DuPHOS) to minimize racemization .

Contradictions in reported ee values may arise from solvent polarity effects or impurities, necessitating multi-method validation .

Q. What strategies resolve discrepancies in reported bioactivity data for this compound across in vitro studies?

- Methodological Answer :

- Meta-analysis : Compare studies controlling for variables like cell line (e.g., HEK-293 vs. HeLa), concentration ranges (µM vs. mM), and solvent (DMSO vs. aqueous buffer).

- Replication studies : Follow standardized protocols (e.g., detailed experimental sections per Beilstein guidelines) to isolate confounding factors .

- Dose-response curves : Use nonlinear regression models (e.g., Hill equation) to quantify potency (EC₅₀) and efficacy differences .

Q. How do solvent and temperature gradients impact the stability of this compound in long-term storage?

- Methodological Answer :

- Accelerated stability testing : Store samples at 4°C, 25°C, and 40°C in dark/light conditions for 6–12 months. Monitor degradation via HPLC every 30 days.

- Degradation kinetics : Apply Arrhenius modeling to predict shelf-life; ester hydrolysis follows first-order kinetics in aqueous buffers (pH 4–7) .

- Stabilizers : Add antioxidants (e.g., BHT) or anhydrous storage to mitigate oxidation and hydrolysis .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing variability in synthetic yield data for this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial) to screen catalyst type, solvent, and temperature effects.

- ANOVA : Identify significant factors (p < 0.05) and interaction effects. For example, catalyst concentration may account for >70% variance in yield .

- Response Surface Methodology (RSM) : Optimize multi-variable conditions to maximize yield and minimize side-products .

Q. How should researchers address conflicting NMR assignments for this compound in published studies?

- Methodological Answer :

- Comparative analysis : Cross-reference chemical shifts with structurally analogous proline derivatives (e.g., 2-Methyl-L-proline methyl ester) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings and spin systems.

- X-ray crystallography : Resolve absolute configuration and validate NMR assignments via crystal structure data .

Synthesis Optimization

Q. What role do protecting groups play in the synthesis of this compound, and how are they selectively removed?

- Methodological Answer :

- Protecting groups : Use Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to shield the proline nitrogen during esterification.

- Deprotection : Boc is removed with TFA (trifluoroacetic acid); Fmoc requires piperidine in DMF. Monitor completion by TLC (Rf shift) .

- Side reactions : Avoid over-acidification to prevent ester hydrolysis during deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.